Miriplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a coordination complex involving platinum, which is known for its applications in medicinal chemistry, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miriplatin typically involves the reaction of cyclohexane-1,2-diamine with a platinum(II) precursor, followed by the introduction of tetradecanoate as a ligand. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the complex.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Miriplatin undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can revert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the tetradecanoate ligand can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state platinum complex, while substitution reactions can produce a variety of new coordination complexes.
Scientific Research Applications
Miriplatin has a wide range of scientific research applications:
Chemistry: It is used in studies involving coordination chemistry and catalysis.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological effects.
Medicine: As a platinum-based compound, it is investigated for its anticancer properties, similar to other platinum-based drugs like cisplatin and oxaliplatin.
Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Miriplatin involves its interaction with cellular components, particularly DNA. The platinum center binds to DNA, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis, making it effective in cancer treatment . The molecular targets include DNA and various proteins involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: Contains a different ligand structure but also used in cancer treatment.
Carboplatin: Similar to cisplatin but with a different leaving group, resulting in different pharmacokinetics and side effects.
Uniqueness
Miriplatin is unique due to its specific ligand structure, which may confer different reactivity and biological activity compared to other platinum-based compounds. Its tetradecanoate ligand can influence its solubility, stability, and interaction with biological molecules, potentially offering advantages in certain applications.
Biological Activity
Miriplatin is a novel lipophilic platinum compound designed primarily for the treatment of hepatocellular carcinoma (HCC). It is notable for its unique formulation that enhances its therapeutic efficacy while reducing systemic toxicity compared to traditional platinum-based chemotherapeutics like cisplatin. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and clinical implications.
This compound operates through a multifaceted mechanism that involves the formation of platinum-DNA adducts, induction of apoptosis, and modulation of cellular pathways related to mitochondrial function.
Formation of Platinum-DNA Adducts
The biological activity of this compound is significantly attributed to its ability to form DNA adducts. Studies have shown that this compound generates more platinum-DNA adducts compared to cisplatin at equitoxic concentrations. For instance, after treatment with this compound/LPD (lipiodol formulation), 509 ± 100 pg of platinum was incorporated into 1 μg of DNA, compared to only 34.1 ± 11.0 pg for cisplatin/LPD . This higher incorporation rate suggests a more effective mechanism in targeting cancer cells.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in cancer cells through a dose-dependent mechanism. Flow cytometric analyses revealed that both this compound and cisplatin caused significant increases in apoptotic cell populations, indicating that this compound retains the ability to trigger programmed cell death effectively .
Mitophagy Induction
Recent research indicates that this compound-loaded liposomes (LMPt) can induce mitophagy via the PINK1-Parkin axis, targeting mitochondrial DNA replication processes. This novel mechanism distinguishes this compound from other platinum compounds, suggesting potential for use in resistant cancer types .
Animal Studies
This compound has shown promising results in various animal models, particularly in studies involving HCC. For example:
- Intra-hepatic Arterial Administration : this compound suspended in lipiodol demonstrated sustained release and significant antitumor effects in hepatic tumors. In these models, tumor regression was observed alongside increased formation of platinum-DNA adducts and apoptosis .
- Combination Therapy : A retrospective study comparing this compound plus cisplatin against cisplatin monotherapy indicated improved safety and efficacy profiles for the combination therapy in TACE (transcatheter arterial chemoembolization) procedures for HCC .
Table: Efficacy Comparison of this compound and Cisplatin
Parameter | This compound | Cisplatin |
---|---|---|
Platinum-DNA Adduct Formation | Higher (509 pg/μg DNA) | Lower (34.1 pg/μg DNA) |
Apoptosis Induction | Yes | Yes |
Sustained Release | Yes | No |
Systemic Toxicity | Lower | Higher |
Clinical Implications
This compound's unique properties make it a candidate for further clinical evaluation, especially in patients with HCC who are resistant to conventional therapies. Its formulation allows for localized treatment while minimizing systemic side effects associated with traditional chemotherapy.
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced HCC treated with this compound showed promising outcomes regarding tumor response rates and overall survival compared to historical controls treated with cisplatin.
- Case Study 2 : A cohort study assessed the safety profile of this compound in combination with TACE procedures, noting significantly reduced adverse effects such as nausea and renal dysfunction compared to cisplatin-based regimens.
Properties
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);tetradecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHRZPJIYJKAZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O4Pt |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.